2-Chloro-4-cyclopropyl-5-hydroxybenzonitrile
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Overview
Description
2-Chloro-4-cyclopropyl-5-hydroxybenzonitrile is an organic compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropyl group, a hydroxy group, and a nitrile group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Chloro-4-cyclopropyl-5-hydroxybenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4-hydroxybenzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Chloro-4-cyclopropyl-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form amines. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-cyclopropyl-5-hydroxybenzonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropyl-5-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
2-Chloro-4-cyclopropyl-5-hydroxybenzonitrile can be compared with other similar compounds, such as:
2-Chloro-4-hydroxybenzonitrile: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-Cyclopropyl-5-hydroxybenzonitrile: Lacks the chloro group, which may influence its chemical properties and applications.
2-Chloro-5-hydroxybenzonitrile: Lacks the cyclopropyl group and may have different reactivity and applications
Properties
Molecular Formula |
C10H8ClNO |
---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
2-chloro-4-cyclopropyl-5-hydroxybenzonitrile |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-8(6-1-2-6)10(13)3-7(9)5-12/h3-4,6,13H,1-2H2 |
InChI Key |
LCKGXSIACZCKKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C(=C2)Cl)C#N)O |
Origin of Product |
United States |
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